molecular formula C11H10ClN3O B8477575 1H-1,2,4-Triazole, 1-acetyl-3-(p-chlorophenyl)-5-methyl- CAS No. 66492-64-6

1H-1,2,4-Triazole, 1-acetyl-3-(p-chlorophenyl)-5-methyl-

Cat. No. B8477575
M. Wt: 235.67 g/mol
InChI Key: PJZJQGCCUDQKRG-UHFFFAOYSA-N
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Patent
US04169148

Procedure details

27 g (114 mM) 1-Acetyl-3-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole is refluxed in 800 ml of water for 9 hours and stirred overnight at room temperature. The product is filtered out, washed with water, and dried at 90° under vacuum overnight to give 23.4 g of the title compound, m.p. 173°-175°.
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[C:8]([CH3:9])=[N:7][C:6]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=[N:5]1)(=O)C>O>[Cl:16][C:13]1[CH:12]=[CH:11][C:10]([C:6]2[N:7]=[C:8]([CH3:9])[NH:4][N:5]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
C(C)(=O)N1N=C(N=C1C)C1=CC=C(C=C1)Cl
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product is filtered out
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 90° under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NNC(=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: CALCULATEDPERCENTYIELD 105.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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